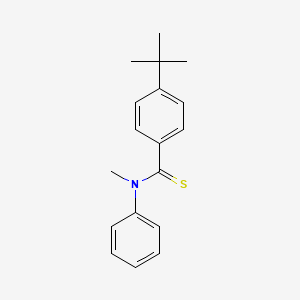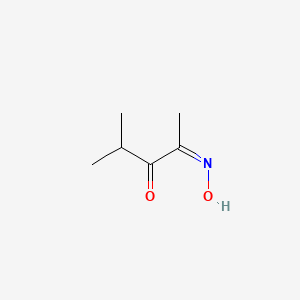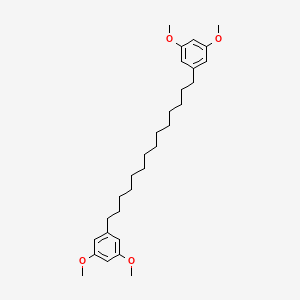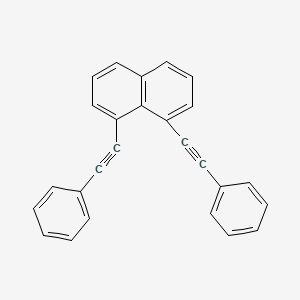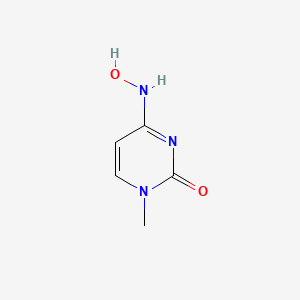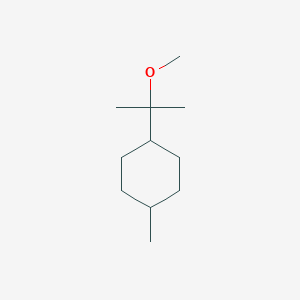
1-(2-Methoxypropan-2-yl)-4-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypropan-2-yl)-4-methylcyclohexane is an organic compound with the molecular formula C11H22O It is a derivative of cyclohexane, where a methoxypropan-2-yl group and a methyl group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypropan-2-yl)-4-methylcyclohexane typically involves the reaction of cyclohexanone with 2-methoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product. The reaction conditions often include moderate temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypropan-2-yl)-4-methylcyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Methoxypropan-2-yl)-4-methylcyclohexane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypropan-2-yl)-4-methylcyclohexane involves its interaction with specific molecular targets and pathways. The methoxypropan-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as in enzymatic reactions or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: A similar compound with a double bond in the cyclohexane ring.
1-(2-Methoxy-2-propanyl)-4-methylbenzene: A benzene derivative with a similar substituent pattern.
Uniqueness
1-(2-Methoxypropan-2-yl)-4-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
13213-31-5 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-(2-methoxypropan-2-yl)-4-methylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
WKXIJKLSASOAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


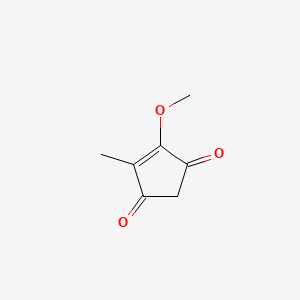
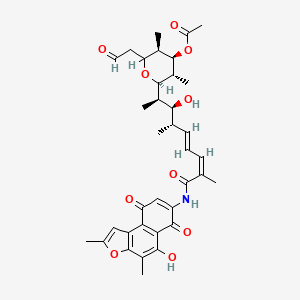
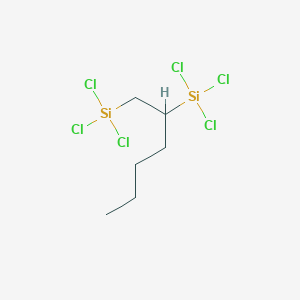
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

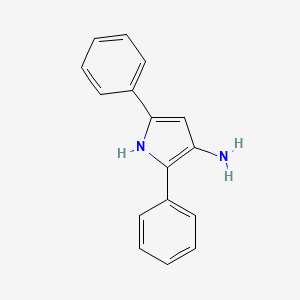
![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
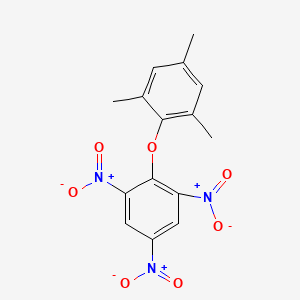
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
